molecular formula C8H8BrNO2 B2719301 2-Amino-4-bromo-6-methylbenzoic acid CAS No. 1191076-36-4

2-Amino-4-bromo-6-methylbenzoic acid

Cat. No.: B2719301
CAS No.: 1191076-36-4
M. Wt: 230.061
InChI Key: FFCBTRXFKXWSQQ-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-6-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2. It is a derivative of benzoic acid, featuring an amino group at the 2-position, a bromine atom at the 4-position, and a methyl group at the 6-position on the benzene ring. This compound is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-4-bromo-6-methylbenzoic acid involves the bromination of 2-Amino-6-methylbenzoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3) to facilitate the electrophilic aromatic substitution reaction . The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.

Another synthetic route involves the use of copper(I) bromide (CuBr) in hydrobromic acid (HBr) solution at elevated temperatures (around 65°C) for a few hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-6-methylbenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.

    Oxidation: Uses oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Esterification: Uses alcohols and acid catalysts such as sulfuric acid (H2SO4).

    Amidation: Uses amines and coupling agents such as dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Substitution Products: Aryl or alkyl derivatives depending on the substituent introduced.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amines.

    Esterification Products: Esters.

    Amidation Products: Amides.

Scientific Research Applications

2-Amino-4-bromo-6-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-6-methylbenzoic acid depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing the introduction of new functional groups. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-bromobenzoic acid
  • 2-Amino-6-methylbenzoic acid
  • 4-Bromo-2-methylbenzoic acid
  • 2-Amino-4-chlorobenzoic acid

Uniqueness

2-Amino-4-bromo-6-methylbenzoic acid is unique due to the presence of both an amino group and a bromine atom on the benzene ring, along with a methyl group. This combination of functional groups provides distinct reactivity and properties compared to other similar compounds. The presence of the bromine atom allows for selective substitution reactions, while the amino group offers opportunities for further functionalization and interactions with other molecules.

Properties

IUPAC Name

2-amino-4-bromo-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCBTRXFKXWSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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